(+)-Tramadol-d6 Hydrochloride

Beschreibung

Significance of Isotopic Labeling in Modern Pharmaceutical Sciences

Isotopic labeling is a cornerstone of modern pharmaceutical science, providing deep insights into drug mechanisms at a molecular level. musechem.com This technique is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.comnih.gov By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can track a drug's journey through the body with high precision. metsol.commusechem.com This is particularly important in:

Drug Metabolism and Pharmacokinetic Studies: Labeled compounds allow for the accurate tracking of a drug and its metabolites, providing essential data for determining pharmacokinetic parameters. metsol.comnih.gov

Quantitative Analysis: Isotope-labeled compounds are widely used as internal standards in mass spectrometry to ensure accurate quantification of the target drug in complex biological samples. clearsynth.com

Mechanism of Action Studies: By observing the interaction of labeled drugs with biological targets, scientists can gain a clearer understanding of how a drug produces its therapeutic effects. smolecule.com

The use of stable isotopes avoids the risks associated with radioactive isotopes, making them suitable for clinical trials. metsol.com

Rationale for Deuterium Incorporation in Drug Analogs for Research

Deuterium, a stable isotope of hydrogen, is frequently incorporated into drug molecules for several strategic reasons. The replacement of hydrogen with deuterium, a process known as deuteration, can lead to significant improvements in a drug's properties without altering its fundamental chemical structure or biological activity. researchgate.netresearchgate.net

Key advantages of deuterium labeling include:

Enhanced Metabolic Stability: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic processes that involve breaking this bond, leading to a longer half-life and improved bioavailability of the drug. researchgate.netresearchgate.netgabarx.com

Improved Pharmacokinetic Profiles: By altering the metabolic rate, deuteration can lead to more favorable pharmacokinetic profiles, potentially reducing the required dose and dosing frequency. nih.govnih.gov

Reduced Formation of Toxic Metabolites: Deuteration can sometimes redirect metabolic pathways away from the formation of toxic or reactive metabolites, thereby enhancing the safety profile of a drug. researchgate.netnih.gov

Internal Standards in Bioanalysis: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry. clearsynth.comscioninstruments.com They have nearly identical chemical properties to the non-labeled drug but a different mass, allowing for accurate correction of analytical variability. clearsynth.com

Overview of (+)-Tramadol-d6 Hydrochloride as a Research Tool and Certified Reference Material

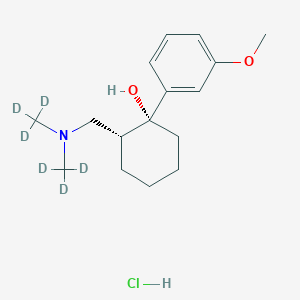

This compound is the deuterated form of (+)-Tramadol hydrochloride, a synthetic analgesic. smolecule.com In this compound, six hydrogen atoms in the two N-methyl groups have been replaced with deuterium. lgcstandards.com This specific labeling makes it an invaluable tool in pharmaceutical research.

Its primary applications include:

Internal Standard: Due to its chemical similarity and mass difference from Tramadol (B15222), this compound is widely used as an internal standard for the accurate quantification of Tramadol and its metabolites in biological fluids like blood and plasma using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). pubcompare.ainih.govresearchgate.net

Metabolic Studies: It serves as a tracer to study the metabolic pathways of Tramadol. smolecule.com Researchers can administer the labeled compound and track the formation and elimination of its metabolites, providing a clear picture of how the drug is processed in the body. smolecule.com

Pharmacokinetic Research: The use of this compound helps in detailed investigations of the absorption, distribution, metabolism, and excretion (ADME) of Tramadol. smolecule.com

As a Certified Reference Material (CRM), this compound is produced and tested under stringent quality standards to ensure its identity, purity, and concentration. caymanchem.comcerilliant.comsigmaaldrich.com This certification provides researchers with a high level of confidence in the accuracy and reliability of their analytical results.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride smolecule.com |

| Molecular Formula | C₁₆H₁₉D₆ClNO₂ caymanchem.com |

| Molecular Weight | 305.87 g/mol smolecule.com |

| CAS Number | 1109217-84-6 lgcstandards.com |

| Appearance | White to Light Beige Solid cymitquimica.com |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-LUHTVFDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for + Tramadol D6 Hydrochloride

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The "d6" designation in (+)-Tramadol-d6 Hydrochloride typically signifies the presence of six deuterium atoms on the two N,N-dimethyl groups. This specific deuteration is achieved early in the synthetic pathway.

Precursor Chemistry and Deuteration Reagents

The key to introducing the six deuterium atoms is the use of a deuterated precursor in the Mannich reaction, which is the first major step in the synthesis of Tramadol (B15222). Instead of the standard dimethylamine hydrochloride, deuterated dimethylamine hydrochloride (CD₃)₂NH·HCl is employed.

The synthesis of this crucial deuterated reagent can be accomplished through various methods. One practical approach involves the use of a deuterated methylation reagent, such as deuterated methyl tosylate (TsOCD₃), to methylate a protected benzylamine. Subsequent deprotection steps then yield deuterated dimethylamine hydrochloride with a high degree of isotopic enrichment semanticscholar.org.

Mannich Reaction: Cyclohexanone is reacted with paraformaldehyde and deuterated dimethylamine hydrochloride, ((CD₃)₂NH·HCl), to produce 2-(((dimethylamino-d6)methyl)cyclohexan-1-one ub.edugoogle.comresearchgate.net. This step effectively installs the d6 label at the desired position.

Grignard Reaction: The resulting deuterated Mannich base is then reacted with a Grignard reagent, typically 3-methoxyphenylmagnesium bromide, in a suitable solvent like tetrahydrofuran (THF) ub.eduresearchgate.netgoogle.com. This reaction forms the tertiary alcohol and introduces the 3-methoxyphenyl group, yielding a racemic mixture of (±)-cis/trans-Tramadol-d6.

| Step | Reactants | Key Reagent | Product |

| 1. Mannich Reaction | Cyclohexanone, Paraformaldehyde | Deuterated dimethylamine hydrochloride ((CD₃)₂NH·HCl) | 2-(((dimethylamino-d6)methyl)cyclohexan-1-one) |

| 2. Grignard Reaction | 2-(((dimethylamino-d6)methyl)cyclohexan-1-one) | 3-methoxyphenylmagnesium bromide | (±)-Tramadol-d6 |

Stereoselective Deuteration Techniques for the (+)-Enantiomer

Currently, the most common and robust method for obtaining the specific (+)-enantiomer of Tramadol-d6 is not through a stereoselective synthesis from the outset, but rather through the chiral resolution of the racemic mixture of Tramadol-d6 produced in the Grignard reaction researchgate.netwikipedia.org.

A highly effective method for the resolution of racemic Tramadol involves the use of a chiral resolving agent, such as di-p-toluoyl-tartaric acid (DTTA). Both enantiomers of Tramadol can be efficiently separated and isolated in high chemical and optical purities by forming diastereomeric salts with the different antipodes of DTTA researchgate.net. The process typically involves the following steps:

Diastereomeric Salt Formation: The racemic Tramadol-d6 base is treated with an enantiomerically pure form of DTTA, for instance, (+)-DTTA, in a suitable solvent. This leads to the formation of two diastereomeric salts.

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize out of the solution.

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the tartaric acid derivative, thereby liberating the free base of the desired enantiomer, in this case, (+)-Tramadol-d6.

Salt Formation: Finally, the purified (+)-Tramadol-d6 free base is converted to the hydrochloride salt by treatment with hydrochloric acid.

| Step | Procedure | Purpose |

| 1 | Treatment of racemic Tramadol-d6 with (+)-DTTA | Formation of diastereomeric salts |

| 2 | Fractional crystallization | Separation of the diastereomeric salts |

| 3 | Basification of the isolated salt | Liberation of enantiomerically pure (+)-Tramadol-d6 |

| 4 | Treatment with HCl | Formation of this compound |

Purification and Isotopic Purity Assessment in Deuterated Synthesis

The purification of this compound is crucial to ensure high chemical and enantiomeric purity. Following the chiral resolution and conversion to the hydrochloride salt, recrystallization from a suitable solvent system is often employed to remove any remaining impurities researchgate.net.

The assessment of isotopic purity is a critical quality control step in the synthesis of any deuterated compound. This is typically achieved using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the compound and to confirm the incorporation of the six deuterium atoms. The mass spectrum of Tramadol-d6 will show a molecular ion peak that is 6 mass units higher than that of non-deuterated Tramadol nih.govresearchgate.net. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment almacgroup.com.

NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the N,N-dimethyl protons will be absent or significantly reduced in intensity, confirming the site-specific deuteration.

The enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral capillary electrophoresis nih.govnih.govmdpi.com.

Emerging Synthetic Approaches for Deuterated Compounds

While the established methods for synthesizing deuterated amines often rely on deuterated alkylating agents or the reduction of nitrogen-containing functional groups with deuterated reagents, research into more efficient and versatile methods is ongoing rsc.org.

Emerging strategies that could be applicable to the synthesis of deuterated compounds like this compound include:

Catalytic H/D Exchange: Direct catalytic hydrogen-deuterium (H/D) exchange reactions on amine substrates offer a more atom-economical approach. Recent advancements have seen the development of organophotocatalytic methods for the α-deuteration of unprotected primary amines using D₂O as the deuterium source under mild conditions nih.gov. While not directly applicable to the tertiary amine in Tramadol, these developments point towards a future where direct C-H deuteration of complex molecules becomes more feasible.

Flow Chemistry: Continuous-flow synthesis platforms are being developed for the production of pharmaceuticals. These systems can offer improved control over reaction conditions, enhanced safety, and the potential for in-line purification, which could be advantageous for the multi-step synthesis of deuterated compounds.

Catalytic Methods for Deuterated Amines: Research into new catalytic systems for the synthesis of selectively deuterated amines is an active area. These methods aim to overcome the limitations of traditional stoichiometric reagents, offering better functional group tolerance and efficiency acs.orgnih.gov.

These emerging approaches hold the potential to streamline the synthesis of deuterated pharmaceuticals, including this compound, in the future.

Advanced Bioanalytical Applications of + Tramadol D6 Hydrochloride

Role as an Internal Standard in Quantitative Mass Spectrometry

(+)-Tramadol-d6 Hydrochloride is an ideal internal standard (IS) for the quantification of tramadol (B15222) in biological samples using mass spectrometry-based techniques. nih.govcaymanchem.comcaymanchem.com The primary role of an internal standard is to correct for the potential loss of the analyte during sample processing and to account for variability in instrument response. medipharmsai.com Because deuterated standards like this compound have almost identical physicochemical properties to the endogenous, non-labeled analyte, they behave similarly throughout the entire analytical process, including extraction, chromatographic separation, and ionization. tandfonline.comnih.gov This co-elution and similar ionization behavior ensure that any variations affecting the analyte will also proportionally affect the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, analysts can achieve highly accurate and precise quantification, effectively mitigating issues like matrix effects and fluctuations in instrument performance. nih.gov

The development of sensitive and selective assays for tramadol quantification heavily relies on techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), where this compound is a preferred internal standard. mdpi.comresearchgate.netdergipark.org.tr

In LC-MS/MS method development , various chromatographic conditions have been successfully employed. A common approach involves using a C18 analytical column for separation. tandfonline.commdpi.com For instance, one validated method utilized an isocratic elution with a mobile phase consisting of methanol (B129727) and water (35:65) containing 0.2% formic acid. mdpi.com Another high-throughput method involved a simple single-step protein precipitation for sample preparation followed by chromatographic separation on an Agilent Poroshell 120 EC-C18 column. tandfonline.com These methods are designed to achieve efficient separation of tramadol and its metabolites from endogenous matrix components within a short analytical run time, often just a few minutes. tandfonline.comnih.gov

For GC-MS assays , sample preparation often involves liquid-liquid extraction to isolate tramadol from the biological matrix. wjbphs.comnih.gov The development of a GC-MS method for tramadol in pharmaceutical formulations utilized diclofenac (B195802) as an internal standard and achieved a total run time of 9 minutes, demonstrating the technique's efficiency. dergipark.org.tr Another GC-MS method for determining tramadol and its metabolite O-desmethyltramadol in human urine also employed a liquid-liquid extraction procedure. wjbphs.com While other internal standards can be used, a deuterated standard like this compound is superior for compensating for potential derivatization inconsistencies and chromatographic variability inherent to GC-MS analysis.

Optimizing the ionization parameters in the mass spectrometer is a critical step to ensure maximum sensitivity for both the analyte and its deuterated internal standard. smatrix.comwiley.com This process is typically performed by direct infusion of a standard solution of the analyte and this compound into the mass spectrometer's ion source. tandfonline.com For tramadol and its deuterated analog, electrospray ionization (ESI) in the positive ion mode is generally preferred, as these compounds readily protonate to form [M+H]⁺ ions. tandfonline.com

Key parameters that are fine-tuned include the ion source temperature, ionization voltage, and various gas pressures (e.g., nebulizer, curtain, and collision gas). smatrix.comipp.pt For example, specific settings might include an auxiliary gas pressure of 20 V, a spray voltage of 4525 V, a vaporizer temperature of 350°C, and a capillary temperature of 350°C. mdpi.com The goal is to identify the most stable and abundant precursor ion and then to optimize the collision energy to produce characteristic product ions for Multiple Reaction Monitoring (MRM). nih.gov Since the deuterated standard has a slightly higher mass but identical chemical structure, its optimal ionization parameters are virtually the same as the unlabeled analyte, ensuring consistent and parallel analytical behavior.

Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological sample—are a significant challenge in bioanalysis. medipharmsai.com These effects can compromise the accuracy, precision, and sensitivity of an assay. The most effective strategy to counteract matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. tandfonline.com

During method validation, matrix effects are evaluated by comparing the analytical response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The use of a deuterated internal standard significantly mitigates these effects because both the analyte and the IS are affected in the same manner. tandfonline.comnih.gov As they co-elute from the chromatography column and enter the mass spectrometer's ion source simultaneously, any suppression or enhancement impacts both compounds to a similar degree. medipharmsai.com Consequently, the ratio of their peak areas remains constant, leading to an accurate quantification of the analyte despite the presence of interfering matrix components. nih.gov Studies have shown that the use of deuterated internal standards markedly reduces the matrix effect for tramadol analysis. tandfonline.com

Validation Parameters for Analytical Methods Utilizing Deuterated Standards

The validation of any bioanalytical method is essential to demonstrate its suitability for its intended purpose. oaji.netnih.gov When using deuterated standards like this compound, key validation parameters include linearity, calibration range, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.com

Linearity is established by analyzing a series of calibration standards across a specified concentration range. The method's response should be directly proportional to the concentration of the analyte. For tramadol assays using this compound as an internal standard, excellent linearity is consistently reported, with correlation coefficients (r or r²) typically exceeding 0.99. tandfonline.comwjbphs.comnih.gov The calibration range is determined based on the expected concentrations in clinical or forensic samples.

Below is a table summarizing the calibration ranges from various validated methods for tramadol quantification.

| Analytical Technique | Biological Matrix/Sample Type | Calibration Range | Correlation Coefficient (r/r²) |

| LC-MS/MS | Human Plasma | 2.5–500.00 ng/mL | > 0.99 |

| LC-MS/MS | Human Plasma | 1–500 ng/mL | Not Specified |

| LC-MS/MS | Human Urine | 0.1–160 ng/mL | 0.9981 |

| GC-MS | Human Urine | 10–200 ng/mL | 0.99 |

| GC-MS | Blood | 25–5,000 ng/mL | Not Specified |

| GC-MS | Pharmaceutical Formulations | 0.05–5.0 µg/mL | Not Specified |

This table is interactive. Click on the headers to sort the data.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These parameters define the sensitivity of the analytical method. The LOQ is often established as the lowest concentration on the calibration curve. nih.gov

The following table presents LOD and LOQ values for tramadol from various studies, demonstrating the high sensitivity achieved with mass spectrometry methods that often employ deuterated internal standards.

| Analytical Technique | Biological Matrix/Sample Type | LOD | LOQ/LLOQ |

| LC-MS/MS | Human Plasma | Not Specified | 2.5 ng/mL |

| LC-MS/MS | Human Plasma | Not Specified | 1 ng/mL |

| LC-MS/MS | Human Plasma | Not Specified | 12.5 ng/mL |

| GC-MS | Human Urine | Not Specified | 10 ng/mL |

| GC-MS | Hair | 0.03 ng/mg | 0.08 ng/mg |

| GC-MS | Pharmaceutical Formulations | 0.015 µg/mL | 0.045 µg/mL |

This table is interactive. Click on the headers to sort the data.

Precision, Accuracy, and Robustness Evaluation

The reliability of bioanalytical methods hinges on their precision, accuracy, and robustness, particularly when using an isotope-labeled internal standard like this compound. In isotope-dilution mass spectrometry, the deuterated standard is added to samples at a known concentration early in the workflow. It co-elutes with the non-labeled analyte, experiencing similar extraction inefficiencies and matrix effects. This co-analysis allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard is measured, correcting for variations during sample processing and analysis. tandfonline.com

Validation studies for methods employing this compound demonstrate high levels of precision and accuracy, fulfilling the stringent criteria of bioanalytical guidelines. tandfonline.com Precision is typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ) and various quality control (QC) levels (low, medium, high). It is expressed as the coefficient of variation (CV, %). Accuracy is determined by comparing the measured concentration to the nominal concentration and is expressed as a percentage.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous determination of tramadol and paracetamol in human plasma utilized Tramadol D6 hydrochloride as one of the internal standards. nih.gov The precision and accuracy were evaluated through within-run and between-run analyses. The within-run precision for tramadol ranged from 0.90% to 16.83%, with accuracy between 94.65% and 111.89%. nih.gov The between-run precision varied from 6.22% to 13.63%, with accuracy ranging from 99.88% to 106.56%. nih.gov These results fall well within the accepted limits for bioanalytical method validation, underscoring the method's reliability.

| Analyte | Sample | Within-Run Precision (CV, %) | Within-Run Accuracy (%) | Between-Run Precision (CV, %) | Between-Run Accuracy (%) |

| Tramadol | LLOQ QC | 16.83 | 111.89 | 13.63 | 106.56 |

| Tramadol | Low QC | 1.87 | 94.65 | 6.22 | 99.88 |

| Tramadol | Medium QC1 | 0.90 | 97.04 | 7.91 | 102.00 |

| Tramadol | Medium QC2 | 2.58 | 98.40 | 7.39 | 101.44 |

| Tramadol | High QC | 1.25 | 98.67 | 6.55 | 100.89 |

| Data sourced from a bioequivalence study of fixed-dose combination products of tramadol and paracetamol in human plasma. nih.gov |

Robustness is demonstrated by the consistent performance of the analytical method despite minor, deliberate variations in operational parameters. The use of a stable, isotopically labeled internal standard like this compound inherently enhances the robustness of an assay, particularly concerning variable sample composition in biological matrices. nih.govijpsjournal.com

Application in Complex Biological Matrices for Research Purposes

This compound is an essential tool for the accurate quantification of tramadol in complex biological matrices such as human plasma and urine. tandfonline.comnih.govmdpi.com Its application is critical in research settings, including clinical pharmacokinetic studies and bioequivalence trials, where precise measurement of drug concentrations over time is necessary. nih.govnih.gov The complexity of these matrices, which contain numerous endogenous compounds, presents significant analytical challenges, including ion suppression or enhancement in mass spectrometry. tandfonline.com

The use of a deuterated internal standard in an isotope-dilution assay is the preferred approach to mitigate these matrix effects. tandfonline.com Because this compound is chemically identical to the analyte, it behaves similarly during extraction and chromatographic separation and experiences the same degree of matrix-induced signal alteration. tandfonline.com This ensures that the ratio of the analyte peak area to the internal standard peak area remains constant, leading to reliable quantification even in "dirty" or complex samples. This approach has been successfully applied to determine tramadol concentrations in plasma samples for bioequivalence studies of fixed-dose combination drug products and to analyze tramadol and its metabolites in urine for metabolism studies. nih.govmdpi.com

Sample Preparation Techniques for Isotope-Dilution Assays

Effective sample preparation is crucial for removing interferences from biological matrices and concentrating the analyte of interest before instrumental analysis. The choice of technique depends on the nature of the matrix and the analytical method. In assays using this compound, several techniques have been proven effective.

Protein Precipitation (PPT): This is a simple and rapid method commonly used for plasma samples. It involves adding a water-miscible organic solvent, such as methanol or acetonitrile, to the plasma sample. nih.gov This denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and the internal standard, can be directly injected into the LC-MS/MS system or further processed. A method for analyzing tramadol in human plasma successfully used protein precipitation with methanol. tandfonline.comnih.gov

Liquid-Liquid Extraction (LLE): LLE is a more selective technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of tramadol enantiomers in plasma, a liquid-liquid extraction was performed using a mixture of dichloromethane (B109758) and isopropanol (B130326) after making the sample alkaline with sodium hydroxide. oup.com

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent. In a method for detecting tramadol and its metabolites in human urine, DLLME was identified as the optimal sample preparation technique. mdpi.com

In each of these methods, this compound is added to the biological sample prior to the extraction step to ensure it undergoes the same processing as the unlabeled tramadol.

Chromatographic Separation Strategies

Chromatographic separation is essential for isolating tramadol from its metabolites and other endogenous components present in the biological matrix before detection by mass spectrometry. The strategies employed in methods using this compound typically involve reversed-phase liquid chromatography (LC) or chiral chromatography for enantiomeric separations.

Reversed-phase LC, most commonly utilizing C18 columns, is widely used for the analysis of tramadol and its metabolites. tandfonline.comnih.govmdpi.com These columns have a nonpolar stationary phase, and separation is achieved using a polar mobile phase. The choice between isocratic elution (constant mobile phase composition) and gradient elution (changing mobile phase composition) depends on the complexity of the sample and the number of analytes being monitored.

For enantiomeric separation of tramadol, which is administered as a racemic mixture, chiral chromatography is necessary. These methods use a chiral stationary phase (CSP) to differentiate between the (+) and (-) enantiomers. For example, a Chiralpak AD column, which contains amylose (B160209) tris-(3,5-dimethylphenylcarbamate) as the chiral selector, has been used effectively for this purpose. oup.com

| Matrix | Chromatographic Column | Mobile Phase | Elution Type | Reference |

| Human Plasma | Phenomenex Kinetex C18 | Methanol:Water:Formic Acid (30:70:0.1, v/v/v) | Isocratic | nih.gov |

| Human Urine | HyPURITY C18 | Methanol:Water (35:65) with 0.2% Formic Acid | Isocratic | mdpi.com |

| Human Plasma | Kinetex C18 | A: 2 mM Ammonia Solution B: Methanol | Gradient | nih.gov |

| Human Plasma | Chiralpak AD | n-Hexane:Ethanol (97:3, v/v) with 5mM TEA | Isocratic | oup.com |

| Table summarizing various chromatographic strategies used in the analysis of tramadol with its deuterated internal standard. |

Mechanistic Metabolic Investigations Utilizing + Tramadol D6 Hydrochloride

Elucidation of Biotransformation Pathways in In Vitro Systems

In vitro systems, such as human liver microsomes and hepatocytes, are fundamental to characterizing the metabolic fate of drug candidates. These systems contain the primary enzymes responsible for both Phase I and Phase II metabolism. The use of deuterated analogs like (+)-Tramadol-d6 Hydrochloride in these systems helps to delineate metabolic pathways and understand the enzymatic processes involved.

The metabolism of tramadol (B15222) is extensive, involving multiple Phase I and Phase II reactions. Phase I metabolism of tramadol primarily occurs via two major pathways: O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). researchgate.netnih.gov Further demethylation can lead to N,N-didesmethyltramadol (M3) and N,O-didesmethyltramadol (M5). clinpgx.orgoup.com The key enzymes responsible for these initial steps are Cytochrome P450 (CYP) isoforms, particularly CYP2D6 for O-demethylation and CYP2B6 and CYP3A4 for N-demethylation. nih.gov

When this compound is introduced into an in vitro system, the resulting Phase I metabolites retain the deuterium (B1214612) label, allowing for their specific detection. For instance, N-demethylation of (+)-Tramadol-d6 would yield N-desmethyltramadol-d3, while O-demethylation would produce O-desmethyltramadol-d6. The stability of deuterated tramadol analogs has been evaluated in in vitro systems. A study by Shao et al. (2005) investigated the metabolic stability of (±)-cis-tramadol and its deuterated analogs, including a d6 variant with deuterium on the N-dimethyl group, in human liver microsomes and hepatocytes. The d6 analog demonstrated altered metabolic stability compared to the parent compound, highlighting the impact of deuteration on metabolic pathways. researchgate.net

Following Phase I oxidation, tramadol and its metabolites undergo Phase II conjugation reactions, primarily with glucuronic acid and sulfate (B86663). nih.govclinpgx.org The active metabolite M1 is a key substrate for glucuronidation, a reaction catalyzed mainly by UDP-glucuronosyltransferase (UGT) enzymes UGT2B7 and UGT1A8. clinpgx.org The use of this compound would theoretically lead to the formation of deuterated glucuronide and sulfate conjugates, which can be specifically traced and identified.

Table 1: Primary Phase I and Phase II Metabolic Pathways for Tramadol

| Phase | Reaction | Primary Enzyme(s) | Parent Compound | Resulting Metabolite | Deuterated Metabolite from (+)-Tramadol-d6 |

|---|---|---|---|---|---|

| Phase I | O-demethylation | CYP2D6 | (+)-Tramadol | (+)-O-desmethyltramadol (M1) | (+)-O-desmethyltramadol-d6 |

| Phase I | N-demethylation | CYP2B6, CYP3A4 | (+)-Tramadol | (+)-N-desmethyltramadol (M2) | (+)-N-desmethyltramadol-d3 |

| Phase II | Glucuronidation | UGT2B7, UGT1A8 | (+)-O-desmethyltramadol (M1) | (+)-O-desmethyltramadol glucuronide | (+)-O-desmethyltramadol-d6 glucuronide |

This table is based on the known metabolic pathways of unlabeled tramadol and illustrates the expected corresponding metabolites from this compound.

The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. If the cleavage of this bond is the rate-limiting step in an enzymatic reaction, a slower metabolic rate will be observed for the deuterated compound.

For this compound, the deuterium atoms are located on the N-methyl groups. Therefore, a significant KIE is expected for the N-demethylation pathway, which is catalyzed by CYP2B6 and CYP3A4. Research on deuterated tramadol analogs has confirmed this effect. The in vitro metabolic stability of a (±)-cis-tramadol-d6 analog was found to be greater than that of the non-deuterated parent compound in human liver microsomes and hepatocytes. researchgate.net This increased stability is indicative of a slower rate of metabolism, consistent with a KIE on the N-demethylation pathway.

Conversely, the O-demethylation pathway, catalyzed by CYP2D6, would not be expected to exhibit a primary KIE from deuterium substitution on the N-dimethyl group, as this position is not directly involved in the O-methyl bond cleavage. The differential impact of deuteration on the two main metabolic pathways can lead to "metabolic switching," where a greater proportion of the drug is metabolized through the unaffected pathway.

Table 2: In Vitro Metabolic Stability of (±)-cis-Tramadol and its d6 Analog

| Compound | In Vitro System | Relative Stability Ranking | Primary Affected Pathway | Observed Effect |

|---|---|---|---|---|

| (±)-cis-Tramadol | Human Liver Microsomes | Less Stable | N-demethylation | Higher rate of metabolism |

| (±)-cis-Tramadol-d6 | Human Liver Microsomes | More Stable | N-demethylation | Slower rate of metabolism (KIE) |

| (±)-cis-Tramadol | Human Hepatocytes | Less Stable | N-demethylation | Higher rate of metabolism |

Data adapted from Shao et al. (2005), which studied the racemic cis-isomer. researchgate.net

In Vivo Metabolic Profiling in Preclinical Models

While in vitro studies provide foundational data, in vivo studies in preclinical models are essential to understand the complete picture of a drug's metabolism, distribution, and excretion in a whole organism.

Deuterium-labeled compounds like this compound are valuable tools for in vivo excretion and mass balance studies in preclinical models, such as rats. nih.govdntb.gov.uanih.gov The typical methodology for such a study involves administering a single dose of the labeled compound to the animal model. frontiersin.org Following administration, biological samples, including urine, feces, and blood, are collected at various time points. frontiersin.orgcidara.com

The key advantage of using a labeled compound is the ability to distinguish the administered drug and its metabolites from endogenous compounds. The samples are processed and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS), to quantify the total amount of drug-related material excreted over time. This allows for the determination of the primary routes and rates of excretion (e.g., renal vs. fecal). By analyzing the metabolic profiles in the collected samples, researchers can identify the major circulating and excreted metabolites in a living system. While specific in vivo excretion and distribution studies utilizing this compound are not widely available in published literature, the methodologies are well-established for deuterated and other isotopically labeled compounds. nih.gov

Advanced Mass Spectrometry and Spectroscopic Techniques for Metabolite Characterization

Mass spectrometry (MS) is the definitive analytical technique for identifying and quantifying drug metabolites. When coupled with liquid chromatography (LC-MS/MS), it provides high sensitivity and specificity for analyzing complex biological matrices. The use of this compound is particularly advantageous in MS-based analyses.

The six-dalton mass increase of (+)-Tramadol-d6 (parent m/z 270.2) compared to unlabeled (+)-Tramadol (parent m/z 264.2) creates a distinct mass signature. nih.gov This mass shift is propagated through its metabolic transformations, allowing for the unambiguous identification of its metabolites. For example, the primary N-desmethyl metabolite of the d6-labeled compound would appear at a mass three daltons higher than the corresponding unlabeled M2 metabolite, while the O-desmethyl metabolite (M1) would be six daltons heavier.

In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented to produce a characteristic pattern of product ions. The fragmentation pattern provides structural information about the molecule. For tramadol and its metabolites, a characteristic fragment ion at m/z 58.0660, corresponding to the dimethylamino group, is often observed. researchgate.netnih.gov For (+)-Tramadol-d6, this characteristic fragment would be shifted to m/z 64.1, providing a clear marker for metabolites that retain the deuterated N-dimethyl group. This technique is crucial for distinguishing between isomers and confirming the site of metabolic modification.

Deuterated standards, including Tramadol-d6 and O-desmethyltramadol-d6, are commonly used as internal standards in quantitative bioanalysis to ensure accuracy and precision. nih.govresearchgate.net Their chemical and physical properties are nearly identical to the analyte of interest, but their distinct mass allows them to be differentiated by the mass spectrometer.

Table 3: Expected Mass-to-Charge Ratios (m/z) for (+)-Tramadol and its d6-Labeled Metabolites in MS

| Compound | Unlabeled [M+H]+ | d6-Labeled [M+H]+ | Unlabeled Key Fragment | d6-Labeled Key Fragment |

|---|---|---|---|---|

| (+)-Tramadol | 264.2 | 270.2 | 58.1 | 64.1 |

| (+)-O-desmethyltramadol (M1) | 250.2 | 256.2 | 58.2 | 64.1 |

| (+)-N-desmethyltramadol (M2) | 250.2 | 253.2 | 44.1 | 47.1 |

Theoretical m/z values are shown. Actual observed values may vary slightly. Fragmentation data is based on known patterns for unlabeled tramadol. nih.govresearchgate.net

Pharmacological Research Applications of Isotope Labeled Tramadol Analogs

Receptor Binding Studies and Ligand-Target Interactions (Mechanistic, In Vitro Focus)

The analgesic effects of tramadol (B15222) are mediated through a complex mechanism involving weak agonism at the µ-opioid receptor (MOR) and inhibition of the reuptake of serotonin (B10506) and norepinephrine. nih.gov Understanding the precise interaction between tramadol, its metabolites, and their molecular targets is fundamental to elucidating its pharmacological profile. Isotope-labeled analogs like (+)-Tramadol-d6 Hydrochloride are crucial for these mechanistic in vitro studies.

In receptor binding assays, the affinity of a ligand for a receptor is determined. Because the substitution of hydrogen with deuterium (B1214612) does not typically alter the stereochemistry or electronic properties that govern receptor binding, this compound is expected to exhibit the same binding affinity as unlabeled (+)-Tramadol. Its primary role in these studies is often as an analytical tool rather than the primary ligand. Research has established that tramadol itself has a relatively low affinity for opioid receptors, while its primary active metabolite, O-desmethyltramadol (M1), is a much more potent µ-opioid agonist. nih.govnih.gov Studies using cloned human µ-opioid receptors expressed in Chinese hamster ovary (CHO) cells have quantified these interactions, demonstrating that the (+)-enantiomer of the M1 metabolite is primarily responsible for the opioid-related analgesic effects. nih.gov

Binding Affinities of Tramadol and Metabolites at the Human µ-Opioid Receptor

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| (+/-)-Tramadol | 2400 |

| (+)-M1 (O-desmethyltramadol) | 3.4 |

| (-)-M1 (O-desmethyltramadol) | 240 |

| (+/-)-M5 (N,O-didesmethyltramadol) | 100 |

Radioligand binding displacement assays are a cornerstone of in vitro pharmacology used to determine the binding affinity of unlabeled compounds. nih.gov In this technique, a biological sample containing the target receptor (e.g., brain tissue homogenates or membranes from cells expressing the receptor) is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor with high affinity. nih.govnih.gov Subsequently, increasing concentrations of an unlabeled "competitor" compound are added.

The unlabeled compound competes with the radioligand for the same binding sites on the receptor. As the concentration of the competitor increases, it displaces more of the radiolabeled ligand, leading to a decrease in the measured radioactivity bound to the membranes. nih.gov The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). This value can then be converted to the equilibrium dissociation constant (Ki), which represents the affinity of the competitor compound for the receptor. nih.gov

This compound can be used as the unlabeled competitor in such assays. Its utility lies in its identical binding properties to unlabeled tramadol, allowing for an accurate determination of tramadol's affinity for various receptors, including opioid receptors and monoamine transporters. While the unlabeled compound is typically used, the deuterated version is particularly valuable in complex experimental setups where subsequent quantification of the competitor itself via mass spectrometry might be required.

Understanding Kinetic Isotope Effects on Enzyme-Mediated Processes

The biotransformation of tramadol is a critical aspect of its pharmacology, primarily occurring via two major pathways: O-demethylation to the active metabolite M1, catalyzed by the cytochrome P450 enzyme CYP2D6, and N-demethylation to the M2 metabolite, catalyzed by CYP3A4 and CYP2B6. nih.govresearchgate.net The use of deuterated compounds like this compound allows researchers to probe these metabolic pathways by leveraging the kinetic isotope effect (KIE). nih.gov

The KIE is a phenomenon where the substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, provided that the bond to this atom is broken or significantly altered in the rate-limiting step of the reaction. nih.gov In the case of this compound, the deuterium atoms are located on the N-methyl groups. Therefore, a primary KIE would be expected for the N-demethylation reaction, as this process involves the cleavage of a carbon-deuterium (C-D) bond instead of a carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break, resulting in a slower reaction rate for N-demethylation compared to the non-deuterated compound.

This selective slowing of one metabolic pathway allows researchers to:

Elucidate Enzyme Mechanisms: The magnitude of the KIE provides valuable information about the transition state of the enzyme-catalyzed reaction, helping to confirm whether C-H bond cleavage is indeed the rate-limiting step. nih.govnih.gov

Develop Longer-Lasting Analogs: The principle of using deuteration to slow metabolism has been explored to create derivatives of tramadol with an increased duration of effect. caymanchem.comcaymanchem.com

Studies characterizing the metabolism of tramadol by various CYP2D6 genetic alleles provide the baseline kinetic data upon which KIE experiments are built. nih.govresearchgate.net

Baseline Enzyme Kinetics for Tramadol O-demethylation by CYP2D6 Alleles

| CYP2D6 Allele | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| CYP2D61 (Wild Type) | 65.4 | 14.7 | 0.22 |

| CYP2D62 | 60.1 | 23.9 | 0.40 |

| CYP2D610 | 154.5 | 6.9 | 0.04 |

| CYP2D617 | 117.8 | 2.8 | 0.02 |

In Vitro Pharmacodynamic Model Development Using Labeled Compounds

In vitro pharmacodynamic (PD) models are developed to establish a quantitative relationship between drug concentration and the resulting pharmacological effect at the cellular or tissue level. nih.gov These models are essential for predicting a drug's efficacy and for understanding the variability in patient response. Labeled compounds such as this compound are critical for the development and validation of these models, primarily by serving as highly accurate internal standards for quantification. caymanchem.com

The development of a robust in vitro PD model involves several steps where precise quantification is key:

Exposure: A cellular system, such as cells expressing the µ-opioid receptor, is exposed to various concentrations of the drug (e.g., tramadol). nih.gov

Response Measurement: A specific biological response is measured. For an opioid agonist, this could be the stimulation of [35S]GTPγS binding, which is an indicator of G-protein activation following receptor binding. nih.gov

Concentration Analysis: At each point of response measurement, the exact concentration of the parent drug and its key metabolites (like M1) in the system must be determined. This is where this compound is indispensable. A known amount is added to the biological samples (e.g., cell lysates or incubation media) during processing.

Quantification by LC-MS/MS: During Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, the deuterated standard co-elutes with the unlabeled analyte but is detected as a separate ion due to its higher mass. The ratio of the analyte's signal to the internal standard's signal allows for extremely precise and accurate quantification, correcting for any sample loss during extraction and analysis.

By using this method, researchers can build highly reliable concentration-response curves, which form the mathematical basis of the pharmacodynamic model. These models can then be used to simulate the effects of different dosing regimens, investigate drug-drug interactions, or study how genetic polymorphisms in metabolic enzymes or receptors might alter a drug's effect. nih.govnih.gov

Quality Assurance and Reference Material Considerations for + Tramadol D6 Hydrochloride

Certification and Traceability of Isotope-Labeled Reference Standards

The reliability of an analytical standard hinges on its certification and the traceability of its stated property values. For isotope-labeled compounds like (+)-Tramadol-d6 Hydrochloride, this involves a rigorous process governed by international standards to ensure its quality and suitability for use as a reference material.

Producers of this compound reference standards often operate under the dual accreditation of ISO 17034 and ISO/IEC 17025. kcasbio.comlcms.cz ISO 17034 outlines the general requirements for the competence of reference material producers, ensuring that materials are produced with a high level of quality control and consistency. clearsynth.comtandfonline.com ISO/IEC 17025 specifies the requirements for the competence of testing and calibration laboratories, ensuring that the characterization and certification of the reference material are performed using validated methods. kcasbio.comlcms.cz

The certification of this compound involves a comprehensive characterization, the results of which are documented in a Certificate of Analysis (CoA). This document provides a detailed account of the material's properties. Key certified values include chemical purity, isotopic purity, and identity confirmation.

Key Certification Parameters for this compound:

| Parameter | Method(s) | Typical Specification | Purpose |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | Confirms the percentage of the desired compound, free from chemical impurities. |

| Identity | ¹H-NMR, Mass Spectrometry (MS) | Conforms to Structure | Verifies the molecular structure of the compound. |

| Isotopic Purity | Mass Spectrometry (MS) | >99% (d₀ = 0.00%) | Determines the percentage of the deuterated form relative to the unlabeled compound. |

| Isotopic Distribution | Mass Spectrometry (MS) | ≥99% deuterated forms (d₁-d₆) | Confirms the presence and distribution of deuterium (B1214612) atoms within the molecule. |

Metrological traceability is a core concept in the certification of reference materials. kcasbio.com For this compound, traceability is established by ensuring that the measurements of its properties (e.g., purity, concentration) are linked to national or international standards through an unbroken chain of calibrations. The CoA provides a statement of metrological traceability for the certified values, giving users confidence in the accuracy of their own measurements when calibrating instruments or validating methods with the standard. kcasbio.com

Stability Assessment of the Deuterated Compound as an Analytical Standard

The stability of a reference standard is crucial for its reliability over time. A stability assessment ensures that the material's certified properties, such as purity and concentration, remain within specified limits under defined storage and handling conditions. For this compound, stability is evaluated through both long-term and accelerated studies.

Manufacturers typically recommend storing this compound as a neat solid at -20°C for long-term use. amerigoscientific.com Under these conditions, the compound has been shown to be stable for extended periods, with some suppliers indicating a stability of at least five years. amerigoscientific.com

For solutions of the compound, such as those prepared in methanol (B129727), stability studies are also performed. A Certificate of Analysis for a related deuterated tramadol (B15222) solution provides insight into its stability profile. acanthusresearch.com Short-term stability tests conducted at elevated temperatures (e.g., +40°C) for several weeks showed no degradation, which supports the shipping of these materials at ambient temperatures. acanthusresearch.com Long-term stability studies performed under refrigerated conditions confirm the shelf-life of the solution. acanthusresearch.com

Furthermore, studies on the non-deuterated parent compound, Tramadol HCl, provide evidence of the core molecule's robustness. These stability-indicating method studies have shown Tramadol HCl to be stable under various stress conditions, including heat, UV light, acid and alkali hydrolysis, and oxidation. researchgate.net This inherent stability of the molecular structure contributes to the reliability of its deuterated analogue as a reference standard.

Typical Stability Data for Deuterated Tramadol Reference Standards:

| Study Type | Storage Condition | Duration | Result |

| Long-Term (Solid) | -20°C | ≥ 5 years | Stable, purity remains within specification. amerigoscientific.com |

| Long-Term (Solution) | 2-8°C (Refrigerator) | Verified Shelf-Life | No decrease in purity observed. acanthusresearch.com |

| Short-Term / Shipping | +40°C / Ambient | 2 weeks | No decrease in purity observed. acanthusresearch.com |

Role in Inter-Laboratory Validation Studies

Inter-laboratory validation studies, including proficiency testing (PT) schemes and collaborative trials, are essential for assessing the performance of analytical methods and ensuring the comparability of results among different laboratories. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" for quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS/MS) methods, and play a pivotal role in these studies. kcasbio.comacanthusresearch.com

The primary function of this compound in this context is to serve as an internal standard to correct for variability during sample analysis. clearsynth.com Because it is chemically almost identical to the non-labeled analyte ((+)-Tramadol), it behaves similarly during sample extraction, cleanup, and chromatographic separation. acanthusresearch.com However, its different mass allows it to be distinguished by the mass spectrometer.

Key Functions in Inter-Laboratory Studies:

Compensation for Matrix Effects: In complex biological matrices like plasma or urine, co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. As the SIL-IS co-elutes with the analyte, it experiences similar matrix effects, allowing for accurate correction and improving the reliability of results across different patient samples or matrix lots. kcasbio.comresearchgate.net

Correction for Procedural Variability: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the SIL-IS, this variability is normalized, leading to more precise and accurate results. clearsynth.com

Enhancing Method Robustness: The use of a SIL-IS like this compound makes an analytical method more robust and transferable between laboratories. clearsynth.com It minimizes the impact of minor variations in equipment, reagents, or operator technique, which is critical for comparing results in a multi-laboratory study.

Regulatory bodies recognize the value of SIL internal standards for ensuring the quality of bioanalytical data. kcasbio.com Their use in inter-laboratory studies helps to validate the accuracy, precision, and reproducibility of analytical methods, ultimately ensuring that data generated by different laboratories are equivalent and reliable.

Future Directions and Emerging Research Avenues for Deuterated Analogs

Advancements in Deuteration Technologies for Drug Analogs

The synthesis of deuterated compounds has evolved significantly from multi-step processes, which were often inefficient and lacked broad applicability. nih.gov Modern advancements are focused on direct, selective, and efficient methods for deuterium (B1214612) incorporation, particularly through late-stage functionalization of complex molecules. snnu.edu.cn

A key area of progress is the use of transition-metal catalysis for hydrogen isotope exchange (HIE). researchgate.net Catalysts based on metals like ruthenium, palladium, and iridium have been developed to facilitate the direct replacement of hydrogen with deuterium at specific C-H bonds. researchgate.netbohrium.com This approach is highly valuable as it can be applied to complex drug molecules without the need for complete re-synthesis. snnu.edu.cn For instance, ruthenium nanoparticle catalysts have demonstrated high efficiency for H/D exchange in various compounds under mild conditions. researchgate.net Another innovative strategy is C-H activation , which allows for the site-selective deuteration of organic frameworks. snnu.edu.cnrsc.org This method eliminates the need for pre-functionalized starting materials, improving atom economy and reducing reaction steps. snnu.edu.cn

Recent developments also include metal-free deuteration techniques and the application of flow chemistry . x-chemrx.com Flow synthesis offers precise control over reaction parameters, improved safety, and enhanced mixing, which can be beneficial for isotope labeling reactions. x-chemrx.com These technologies collectively make the production of deuterated drug analogs more efficient, cost-effective, and versatile, paving the way for a wider library of deuterated compounds for research and development. x-chemrx.comnih.gov

Comparison of Modern Deuteration Technologies

| Technology | Description | Key Advantages | Catalysts/Reagents |

|---|---|---|---|

| Transition-Metal Catalyzed HIE | Direct exchange of hydrogen for deuterium on a molecule, facilitated by a metal catalyst. researchgate.net | Applicable to complex molecules (late-stage), high selectivity. snnu.edu.cnbohrium.com | Palladium, Ruthenium, Iridium complexes. researchgate.netresearchgate.net |

| C-H Activation/Functionalization | Direct functionalization of a carbon-hydrogen bond to incorporate deuterium. snnu.edu.cn | High regioselectivity, eliminates need for pre-functionalized substrates, improves atom economy. snnu.edu.cnrsc.org | Silver-carbonate complexes, various transition metals. nih.gov |

| Flow Chemistry | Continuous synthesis process offering precise control over reaction conditions for isotope exchange. x-chemrx.com | Improved safety, precise control of temperature/time, enhanced mixing, cost-effective. x-chemrx.com | Raney nickel, Pd/C. x-chemrx.com |

Expanded Applications in Systems Biology and Multi-Omics Research

Stable isotope labeling is a powerful technique for tracing and analyzing complex biological processes. pharmiweb.com Deuterated analogs like (+)-Tramadol-d6 Hydrochloride serve as invaluable tools in systems biology and multi-omics (genomics, proteomics, metabolomics) research, where they are used to gain precise insights into dynamic biological systems. pharmiweb.comnih.gov

In proteomics , stable isotope labeling by amino acids in cell culture (SILAC) is a widely used metabolic labeling technique. nih.govrsc.orgyoutube.com While SILAC typically uses ¹³C or ¹⁵N-labeled amino acids, the principles of metabolic labeling are central to quantitative proteomics. nih.govoup.com Deuterated standards are crucial as internal standards for the absolute quantification of proteins and peptides by mass spectrometry, allowing for the comparison of protein abundance between different biological samples with high accuracy. nih.govcore.ac.uk

In metabolomics , which involves the study of small molecules or metabolites, deuterated compounds are essential for both metabolite identification and quantification. nih.govisotope.com They are used as internal standards to correct for variations during sample preparation and analysis, thereby enabling accurate measurement of metabolite concentrations. nih.govsimsonpharma.com The use of stable isotope tracers allows researchers to follow the metabolic fate of specific molecules, providing detailed information on metabolic pathways and fluxes within a biological system. pharmiweb.comnih.gov This approach helps to build and interpret complex metabolic networks. nih.gov

The integration of data from different omics fields provides a more holistic understanding of biological systems. nih.gov Deuterated standards are fundamental to ensuring the quality and comparability of data across these different analytical platforms, facilitating a true multi-omics approach to research. nih.gov

Applications of Deuterated Standards in Omics Fields

| Omics Field | Primary Application | Technique/Method | Benefit |

|---|---|---|---|

| Proteomics | Absolute and relative protein quantification. nih.gov | Mass Spectrometry (MS) with labeled internal standards. core.ac.uk | Accurate comparison of protein levels between samples, understanding protein turnover. nih.govoup.com |

| Metabolomics | Metabolite quantification and pathway tracing (flux analysis). nih.govsimsonpharma.com | Isotope Dilution Mass Spectrometry, Stable Isotope Tracing. nih.gov | Precise concentration measurement, elucidation of metabolic networks. nih.gov |

| Multi-Omics Integration | Data normalization and quality control across platforms. nih.gov | Use of consistent internal standards in parallel analyses. | Enables integration of proteomic and metabolomic datasets for a systems-level view. nih.gov |

Methodological Innovations in Bioanalytical Science Using Labeled Standards

The use of stable isotope-labeled (SIL) compounds, particularly deuterated analogs, as internal standards is considered the gold standard in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.comscispace.com An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, allowing it to accurately correct for variability during sample processing and analysis. texilajournal.comresearchgate.net

Innovations in this field focus on optimizing the use of these standards and expanding their capabilities. High-resolution mass spectrometry (HRMS) combined with SIL internal standards enhances the specificity and sensitivity of quantification, allowing for the detection of compounds at very low concentrations in complex biological matrices like plasma or urine. cmbr-journal.com This is critical for pharmacokinetic studies and therapeutic drug monitoring.

Despite their advantages, deuterated standards can sometimes exhibit unexpected behavior. scispace.comnih.gov For example, the "deuterium isotope effect" can occasionally cause a slight shift in chromatographic retention time compared to the non-deuterated analyte. hilarispublisher.comnih.gov This can introduce quantification errors if not properly addressed during method development. hilarispublisher.com Current research focuses on strategies for selecting the most appropriate sites for deuterium labeling to minimize these effects and on developing advanced data processing algorithms to correct for any residual chromatographic shifts. hilarispublisher.com Furthermore, there is an ongoing effort to develop novel labeled standards and reference materials to support measurement reproducibility and standardization across different laboratories and platforms, which is crucial for clinical and diagnostic applications. nist.gov

Innovations in Bioanalysis with Labeled Standards

| Innovation | Description | Impact on Bioanalysis |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Coupling HRMS with SIL internal standards for analysis. cmbr-journal.com | Improves analytical specificity and sensitivity, enabling more accurate quantification in complex matrices. |

| Strategic Labeling | Careful selection of the position of deuterium atoms in the molecule. hilarispublisher.com | Minimizes the chromatographic isotope effect, ensuring the standard and analyte behave almost identically. scispace.com |

| Advanced Data Processing | Development of new software algorithms to analyze LC-MS data. | Corrects for minor retention time differences between the analyte and the deuterated standard, improving quantitative accuracy. nih.gov |

| Certified Reference Materials | Production of highly characterized and certified labeled standards. nist.gov | Enhances inter-laboratory reproducibility and supports regulatory compliance and standardization of assays. nist.gov |

Q & A

Basic: What analytical techniques are recommended for quantifying (+)-Tramadol-d6 Hydrochloride in pharmaceutical formulations?

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with UV detection at 271 nm is widely used for quantification, as per USP guidelines. For dissolution testing, UV spectrophotometry with a 5 cm cell and system suitability criteria (e.g., ≤2% RSD for replicate injections) ensures precision . Standard solutions should be prepared using USP Tramadol Hydrochloride Reference Standards (RS) at concentrations validated for linearity (e.g., 90–110% label claim) . Calculations follow the formula:

where and are absorbances of sample and standard solutions, respectively, and is the standard concentration .

Basic: How can isotopic purity of this compound be ensured during synthesis and analysis?

Methodological Answer:

Isotopic purity (≥99 atom% deuterium) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Deuterium incorporation at six positions should be confirmed using fragmentation patterns in MS and absence of proton signals in H-NMR for deuterated sites. Suppliers like TLC Pharmaceutical Standards provide certificates of analysis (CoA) with batch-specific isotopic enrichment data . For in-house validation, compare against non-deuterated Tramadol Hydrochloride RS to detect residual protio impurities .

Advanced: How can researchers resolve discrepancies in impurity profiles when using different pharmacopeial standards?

Methodological Answer:

Contradictions often arise from evolving USP monographs. For example, "Tramadol Related Compound A RS" was revised in 2013 to clarify structural identification . To resolve discrepancies:

Cross-reference updated USP bulletins and errata for revised impurity nomenclature .

Use orthogonal methods (e.g., LC-MS/MS) to confirm impurity identities.

Validate methods using current USP RS and spike recovery studies for impurities like (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride (Impurity A, CAS 73806-49-2) .

| Impurity Code | Name | CAS No. | Relative Response Factor (F) |

|---|---|---|---|

| MM0007.01 | Impurity A | 73806-49-2 | 1.0 (per USP guidelines) |

| MM0007.03 | Impurity B | 66170-32-9 | 0.8 (derived from calibration curves) |

Advanced: What experimental design optimizes the use of this compound as an internal standard in bioanalytical studies?

Methodological Answer:

Sample Preparation: Spike deuterated analog into biological matrices (e.g., plasma) at concentrations 5–10× the lower limit of quantification (LLOQ) to account for matrix effects .

Chromatographic Separation: Use reversed-phase HPLC with a C18 column and mobile phase (methanol:0.1% formic acid) to resolve Tramadol-d6 from endogenous compounds.

Calibration Curves: Validate linearity (r² ≥0.99) over 1–100 ng/mL, with precision (CV ≤15%) and accuracy (85–115%) .

Stability Testing: Conduct freeze-thaw cycles (3×) and long-term storage (-80°C for 6 months) to ensure deuterated standard integrity .

Basic: What are the storage and stability requirements for this compound?

Methodological Answer:

Store in airtight containers at +5°C to prevent hygroscopic degradation. Avoid exposure to light and humidity, as the hydrochloride salt is prone to deliquescence. For long-term stability, periodic analysis via HPLC should confirm purity ≥99% and absence of degradation products like O-desmethyl-tramadol .

Advanced: How does deuterium labeling influence the metabolic stability of (+)-Tramadol-d6 in cross-species studies?

Methodological Answer:

Deuterium isotope effects (DIEs) reduce first-pass metabolism by cytochrome P450 enzymes. To assess this:

In Vitro Studies: Incubate Tramadol-d6 with liver microsomes from humans, rats, and cats. Measure half-life () and compare to non-deuterated Tramadol.

Pharmacokinetic Modeling: Use non-compartmental analysis to calculate AUC and . In cats, doses ≥2 mg/kg showed sustained analgesia ( \sim6 hours), with deuterated forms potentially extending duration .

Mass Balance: Quantify metabolites (e.g., O-desmethyl-tramadol-d6) via LC-MS/MS to confirm delayed CYP2D6-mediated demethylation .

Advanced: What formulation strategies enhance the controlled release of this compound?

Methodological Answer:

Polymeric Matrices: Blend chitosan with Eudragit® NE30D (1:1 ratio) to create bioadhesive films. This combination achieves rapid initial release (40% in 2 hours) followed by sustained release (80% over 24 hours) .

Dissolution Testing: Use USP Apparatus II (paddle method) at 50 rpm, with sinkers to prevent floating. Validate release profiles against reference tablets (90–110% dissolution at 6 hours) .

Permeation Studies: Franz diffusion cells with synthetic membranes can model transdermal delivery, optimizing flux rates for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.